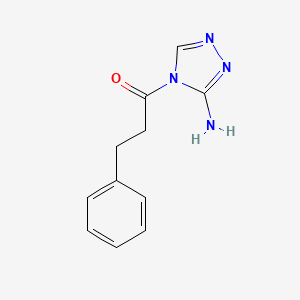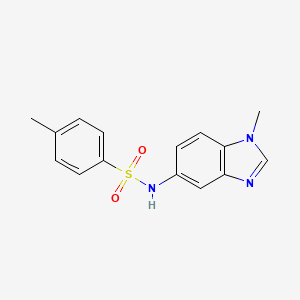![molecular formula C9H10ClN3O3 B5789993 methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5789993.png)
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, also known as MCC, is a chemical compound that has been widely used in scientific research for its unique properties. MCC is a hydrazine derivative that has been synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to inhibit the activity of proteasomes by binding to the active site of the proteasome and blocking the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which can lead to cell death.
Biochemical and Physiological Effects
methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of the unfolded protein response. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to have anti-inflammatory effects and to modulate the immune response.
実験室実験の利点と制限
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has several advantages for use in laboratory experiments, including its ability to selectively inhibit the activity of proteasomes, which allows for the study of the role of proteasomes in various cellular processes. However, methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate also has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the study of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, including the development of more selective proteasome inhibitors, the identification of new targets for methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, and the study of the role of proteasomes in various diseases and cellular processes. Additionally, the potential use of methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate in drug development and therapy warrants further investigation.
合成法
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate can be synthesized through a variety of methods, including the reaction of 4-chloroaniline with ethyl chloroformate to produce ethyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate, which can then be methylated to produce methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate. Other methods include the reaction of 4-chloroaniline with methyl chloroformate and hydrazine hydrate, or the reaction of 4-chloroaniline with methyl hydrazinecarboxylate.
科学的研究の応用
Methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been widely used in scientific research for its unique properties, including its ability to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. methyl 2-{[(4-chlorophenyl)amino]carbonyl}hydrazinecarboxylate has been used in the study of various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
特性
IUPAC Name |
methyl N-[(4-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDKWFUDDRSSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5789927.png)
![3-[(3,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5789935.png)

![methyl 4-[(8-quinolinylamino)sulfonyl]benzoate](/img/structure/B5789949.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5789969.png)

![2-[(2-methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B5789980.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-4-chlorophenol](/img/structure/B5790014.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5790024.png)
